(+)-trans-Limonene oxide

Catalog No.
S603506
CAS No.
6909-30-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-trans-Limonene oxide

CAS Number

6909-30-4

Product Name

(+)-trans-Limonene oxide

IUPAC Name

(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1

InChI Key

CCEFMUBVSUDRLG-BBBLOLIVSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C

(+)-trans-Limonene oxide is a cyclic ether derived from limonene, a naturally occurring terpene found in the peels of citrus fruits. The compound has the molecular formula C₁₀H₁₆O and is characterized by its epoxide functional group, which consists of a three-membered ring containing an oxygen atom. This structure imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry. The compound exists as two diastereomers: (+)-trans-limonene oxide and (+)-cis-limonene oxide, with the trans isomer being of particular interest due to its distinct properties and reactivity patterns .

Currently, there is no scientific research available on the specific mechanism of action of (+)-trans-Limonene oxide. However, terpenes and their oxides are known to interact with various biological targets, including cell membranes, enzymes, and receptors [].

Synthesis of Phosphorus Incorporation (PI) Reagents:

(+)-trans-Limonene oxide serves as a precursor for the synthesis of asymmetric phosphorus ylides, which are crucial intermediates in the preparation of various organophosphorus compounds. These compounds find applications in diverse fields like:

  • Catalysis: As catalysts in organic reactions, including asymmetric synthesis and C-H activation.
  • Material Science: As flame retardants and plasticizers in polymers.
  • Medicinal Chemistry: As building blocks for the development of new drugs.

Source: Phosphorus Ylides Derived from (+)-Limonene Oxide: Stereoselectivity and Applications in Catalysis: )

Biologically Sourced Component in Polycarbonate Polymers:

(+)-trans-Limonene oxide can be incorporated into the backbone of polycarbonate polymers, offering potential advantages like:

  • Renewability: Derived from the natural product limonene, a component of citrus peel oil.
  • Biodegradability: Potential for degradation by microorganisms under specific conditions.
  • Performance: Tailoring the properties of the polymer for various applications.

Source: Biobased polycarbonates from limonene oxide: )

Building Block for Synthetic Applications:

The reactive epoxide functionality of (+)-trans-Limonene oxide makes it a versatile building block for various organic syntheses, including:

  • Diels-Alder reactions: Forming complex cyclic molecules.
  • Epoxidation reactions: Introducing oxygen atoms into organic molecules.
  • Ring-opening reactions: Creating new functional groups.

The reactivity of (+)-trans-limonene oxide is notable for its ability to undergo various chemical transformations:

  • Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as alcohols or amines, leading to the formation of diols or amine derivatives. For instance, reactions with morpholine have been studied to explore the regioselectivity and reaction mechanisms .
  • Polymerization: (+)-trans-limonene oxide can undergo ring-opening polymerization in the presence of carbon dioxide, forming polycarbonates. This process has been optimized using different catalysts to achieve high selectivity for the trans isomer .
  • Stereospecific Reactions: The compound exhibits stereospecificity in reactions with electrophiles, which can lead to different products depending on the stereochemistry of the starting material .

Research indicates that (+)-trans-limonene oxide possesses various biological activities. It has shown potential as an antibacterial and antifungal agent, contributing to its applications in pharmaceuticals and natural product chemistry. Additionally, studies have suggested that derivatives of limonene oxide may exhibit antiproliferative effects against certain cancer cell lines, highlighting its potential in drug discovery .

The synthesis of (+)-trans-limonene oxide typically involves the epoxidation of limonene using oxidizing agents such as peracids or organic peroxides. Common methods include:

  • Epoxidation with Peracetic Acid: This method yields both cis and trans isomers but often requires careful control of reaction conditions to favor one over the other.
  • Catalytic Epoxidation: Recent advancements have introduced catalytic systems using immobilized lipases or metal-based catalysts for more selective and environmentally friendly synthesis routes .

(+)-trans-Limonene oxide finds applications across various fields:

  • Polymer Chemistry: It serves as a monomer for producing biodegradable polycarbonates via copolymerization with carbon dioxide, contributing to sustainable materials development .
  • Flavor and Fragrance Industry: Due to its citrus-like aroma, it is utilized in perfumes and food flavorings.
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic applications due to their biological activities .

Studies on the interactions of (+)-trans-limonene oxide with other compounds reveal insights into its chemical behavior:

  • Nucleophilic Additions: The compound reacts with various nucleophiles, leading to diverse products that can be utilized in synthetic organic chemistry.
  • Biocatalytic Resolutions: Research has demonstrated effective biocatalytic methods for resolving mixtures of cis and trans isomers, enhancing selectivity for desired products .

Several compounds share structural similarities with (+)-trans-limonene oxide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
(+)-cis-Limonene OxideEpoxideExists as a stereoisomer; different reactivity profile compared to trans isomer.
Limonene DioxideDioxideContains two epoxide groups; used in polymer synthesis but less common than limonene oxide.
LimoneneTerpeneParent compound; lacks epoxide functionality but widely used in flavoring and fragrance.
1,2-Epoxy-3-methylbutaneEpoxideA simple epoxide with different physical properties; often used in industrial applications.

The uniqueness of (+)-trans-limonene oxide lies in its specific stereochemical configuration, which influences its reactivity and biological activity compared to other similar compounds. Its ability to participate in selective polymerization reactions further distinguishes it within this class of compounds .

Physical Description

Colourless to pale yellow liquid; fresh clean citrus aroma

XLogP3

2.5

Density

0.926-0.936 (20°)

UNII

8VUQ1B30IK

Other CAS

6909-30-4

Wikipedia

Trans-(+)-limonene oxide

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15

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